molecular formula C22H26FN3O3 B2668735 N1-(4-fluorobenzyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide CAS No. 941932-60-1

N1-(4-fluorobenzyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide

Cat. No. B2668735
CAS RN: 941932-60-1
M. Wt: 399.466
InChI Key: FIHFZJBTTKUPCC-UHFFFAOYSA-N
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Description

N1-(4-fluorobenzyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide, also known as FMOX, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. FMOX is a small molecule inhibitor that selectively targets a specific protein, making it a promising candidate for the treatment of various diseases. In

Scientific Research Applications

Antifungal Activity

N1-(4-fluorobenzyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide and similar compounds have been studied for their antifungal properties. A study by Qu, Li, Xing, and Jiang (2015) synthesized a series of benzimidazol-2-ylcyanoketone oxime ethers containing a morpholine moiety, which included compounds with a 4-fluorobenzyl moiety. These compounds displayed higher antifungal activity against Botrytis cinerea and Sclerotinia sclerotiorum compared to carbendazim, a widely used fungicide (Qu, Li, Xing, & Jiang, 2015).

Interaction and Structural Analysis

Research by Shukla, Mohan, Vishalakshi, and Chopra (2014) involved synthesizing and characterizing biologically active derivatives, including fluoro derivatives, to study their intermolecular interactions. Their analysis included single crystal and powder X-ray diffraction, highlighting the presence of various intermolecular interactions, such as C–H⋯O and C–H⋯π interactions (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

Larvicidal Activity

A study by Gorle, Maddila, Chokkakula, Lavanya, Singh, and Jonnalagadda (2016) explored the synthesis of derivatives including fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine for their larvicidal activity. These compounds showed significant activity against third instar larvae, highlighting their potential in pest control applications (Gorle et al., 2016).

Gastrokinetic Agents

Compounds with a morpholine unit, including those with a 4-fluorobenzyl analogue, were investigated for their potential as gastrokinetic agents by Kato, Morie, Yoshida, and Matsumoto (1992). Their study synthesized a series of benzamides to evaluate their effects on gastric emptying, finding several derivatives to be highly effective (Kato, Morie, Yoshida, & Matsumoto, 1992).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O3/c1-16-2-6-18(7-3-16)20(26-10-12-29-13-11-26)15-25-22(28)21(27)24-14-17-4-8-19(23)9-5-17/h2-9,20H,10-15H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHFZJBTTKUPCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-fluorobenzyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide

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